molecular formula C10H8ClN3O3 B14556842 2-Chloro-1-(3-methyl-6-nitro-1H-indazol-1-yl)ethan-1-one CAS No. 62235-15-8

2-Chloro-1-(3-methyl-6-nitro-1H-indazol-1-yl)ethan-1-one

Cat. No.: B14556842
CAS No.: 62235-15-8
M. Wt: 253.64 g/mol
InChI Key: KOJLQTWCEZDIBV-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-methyl-6-nitro-1H-indazol-1-yl)ethan-1-one is a heterocyclic compound that contains an indazole ring. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties

Preparation Methods

The synthesis of 2-Chloro-1-(3-methyl-6-nitro-1H-indazol-1-yl)ethan-1-one typically involves the reaction of 3-methyl-6-nitro-1H-indazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-1-(3-methyl-6-nitro-1H-indazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its bioactive properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-methyl-6-nitro-1H-indazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indazole ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar compounds include other indazole derivatives such as 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one and 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one. Compared to these compounds, 2-Chloro-1-(3-methyl-6-nitro-1H-indazol-1-yl)ethan-1-one has unique structural features that may confer distinct biological activities and chemical reactivity .

Properties

CAS No.

62235-15-8

Molecular Formula

C10H8ClN3O3

Molecular Weight

253.64 g/mol

IUPAC Name

2-chloro-1-(3-methyl-6-nitroindazol-1-yl)ethanone

InChI

InChI=1S/C10H8ClN3O3/c1-6-8-3-2-7(14(16)17)4-9(8)13(12-6)10(15)5-11/h2-4H,5H2,1H3

InChI Key

KOJLQTWCEZDIBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)CCl

Origin of Product

United States

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